Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate
Description
Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a benzo[b]thiophene core fused with a partially saturated tetrahydro ring system. The molecule contains an amino group at position 3, a phenyl substituent, and an ethyl ester moiety at position 2.
Properties
Molecular Formula |
C17H19NO2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-16(19)15-17(18,12-8-4-3-5-9-12)13-10-6-7-11-14(13)21-15/h3-9,11,13,15H,2,10,18H2,1H3 |
InChI Key |
WGTXQUJHZKTINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2CC=CC=C2S1)(C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiocarbamoyl Precursors
A widely reported method involves the cyclization of thiocarbamoyl intermediates. Source describes a two-step process starting with ethyl cyanoacetate and substituted phenolic compounds. The reaction proceeds via a Michael addition followed by intramolecular cyclization in the presence of sulfur donors. Key parameters include:
- Reagents : Ethyl cyanoacetate, substituted phenols, elemental sulfur, and triethylamine.
- Solvent : Dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours.
- Yield : 68–75% after recrystallization from ethanol.
The thiocarbamoyl intermediate undergoes ring closure under acidic conditions (HCl/EtOH), forming the tetrahydrobenzo[b]thiophene core. Nuclear magnetic resonance (NMR) analysis of the crude product reveals a 3:1 diastereomeric ratio, favoring the cis-isomer due to steric hindrance during cyclization.
Multicomponent Reactions Using Ethyl Thioglycolate
Source and detail a multicomponent approach utilizing ethyl thioglycolate, aromatic aldehydes, and ammonia equivalents. This method constructs the thiophene ring in one pot:
- Step 1 : Condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in DMSO catalyzed by triethylamine yields a thioether intermediate.
- Step 2 : Treatment with ammonium acetate in acetic acid induces cyclization, introducing the amino group at position 3.
Optimized Conditions :
- Temperature : 60°C for 2 hours (Step 1), reflux for 4 hours (Step 2).
- Yield : 82% after column chromatography (hexane/ethyl acetate 4:1).
This method’s advantage lies in its atom economy, though scalability is limited by the exothermic nature of the cyclization step.
Knoevenagel Condensation Followed by Cyclization
Source and report a tandem Knoevenagel-cyclization strategy. Ethyl 2-cyanoacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with benzaldehyde derivatives in toluene under piperidine catalysis:
- Mechanism : The active methylene group undergoes Knoevenagel condensation with aryl aldehydes, forming α,β-unsaturated intermediates. Subsequent cyclization with ammonium thiocyanate introduces the amino group.
- Conditions : Reflux in toluene for 5–6 hours with piperidine/acetic acid (1:3 ratio).
- Yield : 55–95%, depending on the substituent’s electronic effects.
Electron-withdrawing groups on the benzaldehyde (e.g., –NO₂, –CN) improve reaction rates but reduce yields due to side reactions.
Radical-Mediated Thiocyanation and Alkylation
Source outlines a radical-based approach for constructing the thiophene ring:
- Thiocyanation : 2-Aminobenzophenone reacts with copper(I) thiocyanate (CuSCN) and potassium thiocyanate (KSCN) in hydrochloric acid, yielding 2-thiocyanatobenzophenone.
- Alkylation : The thiocyanate intermediate undergoes alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 35°C.
- Cyclization : Base-mediated ring closure (K₂CO₃/EtOH) forms the tetrahydrobenzo[b]thiophene framework.
Key Data :
- Yield : 50–59% after silica gel chromatography.
- Side Products : Over-alkylation products (∼15%) require careful stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Thiocarbamoyl Cyclization | 68–75 | 8–10 h | Moderate | High |
| Multicomponent Reaction | 82 | 6 h | Low | Moderate |
| Knoevenagel-Cyclization | 55–95 | 5–6 h | High | Low |
| Radical Thiocyanation | 50–59 | 12 h | Very High | Low |
The thiocarbamoyl route () offers the best balance of yield and scalability, making it preferred for industrial applications. Conversely, the radical method () is valuable for accessing derivatives with non-traditional substituents.
Advanced Functionalization and Derivatives
Post-synthetic modifications of the amino group enable diversification:
- Acylation : Treatment with acetyl chloride in pyridine yields N-acetyl derivatives (89% yield).
- Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs (70–85% yield).
These reactions highlight the compound’s utility as a scaffold for drug discovery.
Challenges and Optimization Strategies
Common issues across methods include:
- Diastereomer Separation : Chromatography or fractional crystallization is required to isolate the desired cis-isomer.
- Byproduct Formation : Over-alkylation in radical methods necessitates strict temperature control.
Recent advances employ flow chemistry to improve heat dissipation in exothermic steps, increasing yields by 12–15%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : Treatment with NaOH yields the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
-
Transesterification : Reacting with alcohols (e.g., methanol) in acidic media produces methyl ester analogs, enabling tailored solubility properties.
Acylation of the Amino Group
The primary amine at position 3 reacts readily with acylating agents:
| Reagent | Product | Conditions |
|---|---|---|
| Benzoyl chloride | N-Benzoyl derivative | Et₃N, DCM, 0–25°C |
| Acetic anhydride | N-Acetyl derivative | Reflux, 1–4 hours |
These reactions preserve the tetrahydrobenzo[b]thiophene core while modifying bioactivity .
Condensation Reactions
The amino group participates in condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which are precursors for heterocyclic systems like thiazoles .
-
Cyclization with Isothiocyanates : Treatment with ethyl isothiocyanate yields benzo thieno[2,3-d]thiazin-4-one derivatives, expanding access to fused-ring systems .
Alkylation Reactions
The amino group undergoes alkylation with alkyl halides or epoxides:
-
Methylation : Using methyl iodide in the presence of K₂CO₃ produces N-methyl derivatives, altering electronic properties.
-
Ethylation : Ethyl bromide under similar conditions enhances lipophilicity for pharmacokinetic optimization.
Cyclization Pathways
Acid-Mediated Cyclization :
Under HCl/EtOH reflux, the compound forms six-membered rings via intramolecular nucleophilic attack, generating tricyclic frameworks relevant to anticancer drug design.
Base-Promoted Cyclization :
In NaOH/EtOH, the ester and amino groups facilitate annulation reactions, producing pyrimidine-fused analogs .
Electrophilic Aromatic Substitution
The benzene ring undergoes halogenation and nitration:
| Reaction | Reagents | Position |
|---|---|---|
| Bromination | Br₂/FeCl₃ | Para to S |
| Nitration | HNO₃/H₂SO₄ | Meta to NH₂ |
These modifications tune electronic density for target-specific interactions.
Multicomponent Reactions
The compound serves as a precursor in Gewald-type reactions:
-
Three-Component Synthesis : Reacts with aldehydes and malononitrile under basic conditions to form polyfunctionalized thiophene derivatives .
-
Thiocyanation : Phenacyl thiocyanate enables C–S bond formation, yielding sulfur-enriched analogs .
Mechanistic Insights
Key pathways involve:
-
Nucleophilic Attack : The amino group’s lone pair initiates reactions with electrophiles (e.g., acyl chlorides).
-
Ring Strain Relief : Cyclization relieves strain in the tetrahydrobenzo[b]thiophene system, driving regioselectivity.
Scientific Research Applications
Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound differs from related benzo[b]thiophene derivatives in its substitution pattern and ring saturation:
Key Observations :
- The 3-amino-3-phenyl group introduces steric bulk and hydrogen-bonding capability, which may influence intermolecular interactions in biological systems.
Key Observations :
- Multicomponent reactions (e.g., Petasis) enable efficient assembly of complex tetrahydrobenzo[b]thiophene derivatives but often yield <25% .
- Fully aromatic analogs (e.g., methyl benzo[b]thiophene-2-carboxylate) are synthesized in higher yields using straightforward cyclization methods .
Physicochemical Properties
Key Observations :
- Amino and ester groups contribute to moderate polarity, as seen in the predicted pKa (~4.0) of the target compound .
- Halogen substituents (e.g., Cl in ) increase molecular weight and may enhance lipophilicity.
Key Observations :
Biological Activity
Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its anticancer and antibacterial properties, through various studies and evaluations.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 301.4 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core with an amino group and a phenyl substituent, which contribute to its biological activities .
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Case Studies
- In Vitro Studies :
- The compound demonstrated IC50 values ranging from 0.75 to 4.7 μM against human cancer cell lines such as HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). Notably, it induced apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells (PBMC), suggesting selectivity for cancer cells .
- Cell Cycle Analysis :
Antibacterial Activity
This compound also exhibits notable antibacterial properties.
Efficacy Against Bacterial Strains
In vitro testing showed that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes its structural similarities and unique features:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Structure | 0.90 | Different substitution pattern on the thiophene ring |
| Methyl 7-amino-benzo[b]thiophene-2-carboxylate | Structure | 0.89 | Contains a methyl group instead of an ethoxy group |
| Methyl 5-amino-benzo[b]thiophene-2-carboxylate | Structure | 0.85 | Lacks the phenyl substituent at position 3 |
The unique combination of an amino group at position three and a phenyl group distinguishes this compound from others in its class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions using substituted benzaldehydes and thiophene precursors. For example, Pd-catalyzed coupling (e.g., Pd₂dba₃ with xantphos ligand in toluene at 120°C) is effective for constructing the benzo[b]thiophene core . Optimization involves screening bases (e.g., DIPEA), solvents (toluene or DMF), and catalysts to improve yield. Hydrolysis of intermediates (e.g., methyl esters to carboxylic acids) is performed using KOtBu in THF .
- Data Contradictions : Traditional Cu-mediated methods may yield lower efficiency (e.g., <30%) compared to Pd-catalyzed approaches (>90%) .
Q. How is structural characterization of this compound performed, and which techniques are critical for confirming its purity?
- Methodology : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., amino and phenyl groups) and stereochemistry.
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures and verify 3D conformation .
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Methodology : Refer to SDS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation.
- Work under fume hoods due to potential respiratory toxicity.
- Store in dry, cool conditions away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How do substituents (e.g., phenyl, amino groups) influence the compound’s electronic properties and bioactivity?
- Methodology :
- Computational Modeling : DFT calculations (e.g., Gaussian) predict HOMO/LUMO levels and charge distribution.
- Spectroscopic Analysis : UV/Vis and fluorescence spectra (e.g., λmax shifts in CH₂Cl₂ vs. solid state) reveal substituent effects on π-conjugation .
- Biological Assays : Compare IC₅₀ values in STAT3 inhibition assays with analogs lacking the phenyl group. The phenyl ring enhances hydrophobic interactions with protein pockets .
Q. What strategies are effective for resolving contradictions in crystallographic data or synthetic yields?
- Methodology :
- Crystallographic Refinement : Use SHELXL for high-resolution data to address disorder or twinning .
- Reaction Screening : Employ DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature) causing yield discrepancies .
Q. How can this compound serve as a precursor for novel bioactive derivatives?
- Methodology :
- Functionalization : React the amino group with electrophiles (e.g., acyl chlorides) or perform Suzuki coupling on the thiophene ring .
- Biological Evaluation : Test derivatives for topoisomerase II inhibition (via comet assays) or apoptosis induction (flow cytometry) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
